Cas no 2227856-87-1 ((2R)-1-5-(4-fluorophenyl)furan-2-ylpropan-2-amine)

(2R)-1-5-(4-fluorophenyl)furan-2-ylpropan-2-amine structure
2227856-87-1 structure
商品名:(2R)-1-5-(4-fluorophenyl)furan-2-ylpropan-2-amine
CAS番号:2227856-87-1
MF:C13H14FNO
メガワット:219.254766941071
CID:6484680
PubChem ID:95009453

(2R)-1-5-(4-fluorophenyl)furan-2-ylpropan-2-amine 化学的及び物理的性質

名前と識別子

    • (2R)-1-5-(4-fluorophenyl)furan-2-ylpropan-2-amine
    • (2R)-1-[5-(4-fluorophenyl)furan-2-yl]propan-2-amine
    • EN300-1749045
    • 2227856-87-1
    • インチ: 1S/C13H14FNO/c1-9(15)8-12-6-7-13(16-12)10-2-4-11(14)5-3-10/h2-7,9H,8,15H2,1H3/t9-/m1/s1
    • InChIKey: RGYAISLEVQXEHI-SECBINFHSA-N
    • ほほえんだ: FC1C=CC(=CC=1)C1=CC=C(C[C@@H](C)N)O1

計算された属性

  • せいみつぶんしりょう: 219.105942232g/mol
  • どういたいしつりょう: 219.105942232g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 216
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 39.2Ų

(2R)-1-5-(4-fluorophenyl)furan-2-ylpropan-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1749045-0.25g
(2R)-1-[5-(4-fluorophenyl)furan-2-yl]propan-2-amine
2227856-87-1
0.25g
$1933.0 2023-09-20
Enamine
EN300-1749045-10.0g
(2R)-1-[5-(4-fluorophenyl)furan-2-yl]propan-2-amine
2227856-87-1
10g
$9032.0 2023-06-03
Enamine
EN300-1749045-0.1g
(2R)-1-[5-(4-fluorophenyl)furan-2-yl]propan-2-amine
2227856-87-1
0.1g
$1849.0 2023-09-20
Enamine
EN300-1749045-1.0g
(2R)-1-[5-(4-fluorophenyl)furan-2-yl]propan-2-amine
2227856-87-1
1g
$2101.0 2023-06-03
Enamine
EN300-1749045-0.05g
(2R)-1-[5-(4-fluorophenyl)furan-2-yl]propan-2-amine
2227856-87-1
0.05g
$1764.0 2023-09-20
Enamine
EN300-1749045-2.5g
(2R)-1-[5-(4-fluorophenyl)furan-2-yl]propan-2-amine
2227856-87-1
2.5g
$4117.0 2023-09-20
Enamine
EN300-1749045-5.0g
(2R)-1-[5-(4-fluorophenyl)furan-2-yl]propan-2-amine
2227856-87-1
5g
$6092.0 2023-06-03
Enamine
EN300-1749045-1g
(2R)-1-[5-(4-fluorophenyl)furan-2-yl]propan-2-amine
2227856-87-1
1g
$2101.0 2023-09-20
Enamine
EN300-1749045-0.5g
(2R)-1-[5-(4-fluorophenyl)furan-2-yl]propan-2-amine
2227856-87-1
0.5g
$2017.0 2023-09-20
Enamine
EN300-1749045-5g
(2R)-1-[5-(4-fluorophenyl)furan-2-yl]propan-2-amine
2227856-87-1
5g
$6092.0 2023-09-20

(2R)-1-5-(4-fluorophenyl)furan-2-ylpropan-2-amine 関連文献

(2R)-1-5-(4-fluorophenyl)furan-2-ylpropan-2-amineに関する追加情報

Compound Introduction: (2R)-1-5-(4-fluorophenyl)furan-2-ylpropan-2-amine and CAS No. 2227856-87-1

The compound with the chemical name (2R)-1-5-(4-fluorophenyl)furan-2-ylpropan-2-amine and the CAS number 2227856-87-1 represents a significant advancement in the field of pharmaceutical chemistry. This molecule has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of a chiral center at the (2R) position, combined with the fused furan ring system and the fluorinated phenyl group, makes this compound a promising candidate for further investigation.

In recent years, there has been a growing interest in the development of novel therapeutic agents that leverage structural complexity to achieve high selectivity and efficacy. The compound in question exhibits a well-defined stereochemistry, which is crucial for its biological activity. The stereochemical configuration at the (2R) position has been meticulously optimized to enhance its pharmacokinetic profile, making it an attractive scaffold for drug discovery.

The fluorine atom at the 4-position of the phenyl ring is another key feature that contributes to the compound's potential biological activity. Fluorine substitution is a common strategy in medicinal chemistry due to its ability to modulate metabolic stability, lipophilicity, and binding affinity. In this case, the fluorine atom is expected to enhance the compound's interaction with biological targets, thereby improving its therapeutic potential.

The furan ring system in (2R)-1-5-(4-fluorophenyl)furan-2-ylpropan-2-amine adds another layer of complexity and functionality. Furan derivatives have been extensively studied for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The incorporation of this motif into the molecular framework suggests that this compound may exhibit similar therapeutic effects.

Recent studies have highlighted the importance of computational modeling in predicting the biological activity of novel compounds. Advanced computational techniques have been employed to analyze the interactions between this compound and various biological targets. These studies have revealed that the compound exhibits strong binding affinity to several key enzymes and receptors, which are implicated in various diseases.

The synthesis of (2R)-1-5-(4-fluorophenyl)furan-2-ylpropan-2-amine represents a significant achievement in synthetic organic chemistry. The synthesis involves multiple steps, including stereoselective reactions and protective group strategies, to achieve the desired stereochemical configuration. The synthetic route has been optimized to ensure high yield and purity, making it suitable for further preclinical development.

Preclinical studies have demonstrated that this compound exhibits promising pharmacological properties. It has shown efficacy in models of inflammation and pain, suggesting its potential as a therapeutic agent for these conditions. Additionally, preliminary toxicology studies have indicated that the compound is well-tolerated at relevant doses, further supporting its potential for clinical development.

The development of novel pharmaceutical agents is a complex process that requires careful consideration of various factors, including structure-activity relationships (SAR), pharmacokinetics, and safety profiles. The compound described here has been designed with these considerations in mind, making it a valuable addition to the pharmaceutical pipeline.

In conclusion, (2R)-1-5-(4-fluorophenyl)furan-2-ylpropan-2-amine (CAS No. 2227856-87-1) is a structurally complex and functionally interesting molecule with significant potential in pharmaceutical research. Its unique stereochemistry, fluorinated phenyl group, and furan ring system contribute to its promising biological activity. Further research is warranted to fully elucidate its therapeutic potential and develop it into a novel drug candidate.

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